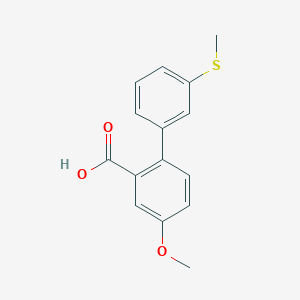

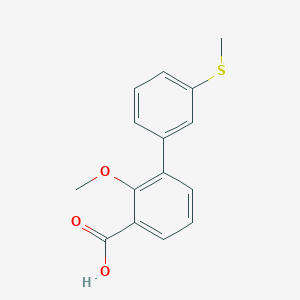

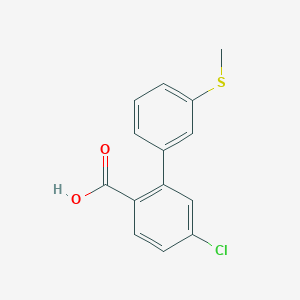

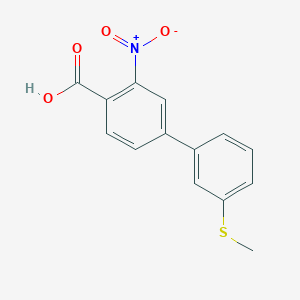

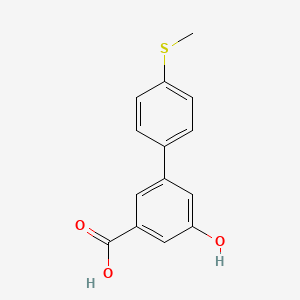

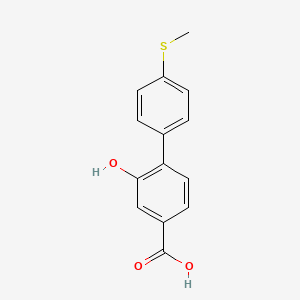

3-Hydroxy-4-(4-methylthiophenyl)benzoic acid, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

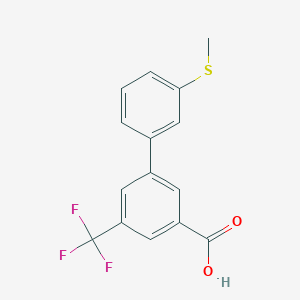

3-Hydroxy-4-(4-methylthiophenyl)benzoic acid, 95% (3H4MTPBA) is an organic compound belonging to the class of carboxylic acids. It is a white crystalline solid with a melting point of 144-146°C and a boiling point of 315-320°C. It is insoluble in water, but soluble in organic solvents such as ethanol and ethyl acetate. 3H4MTPBA is used as a reagent in organic synthesis, and has applications in the pharmaceutical, agricultural, and food industries.

Mechanism of Action

3-Hydroxy-4-(4-methylthiophenyl)benzoic acid, 95% is an organic compound that is capable of forming strong hydrogen bonds with other molecules. These hydrogen bonds are responsible for the compound’s catalytic activity. The compound can act as an electrophile, which means it can accept electrons from other molecules. This allows it to form covalent bonds with other molecules, which can then be used to catalyze various reactions.

Biochemical and Physiological Effects

3-Hydroxy-4-(4-methylthiophenyl)benzoic acid, 95% has been studied for its potential effects on biochemical and physiological processes. Studies have shown that the compound can inhibit the activity of certain enzymes, such as cytochrome P450 and acetylcholinesterase. In addition, it has been shown to have anti-inflammatory and antioxidant properties. It has also been found to have an effect on the activity of certain hormones, such as cortisol.

Advantages and Limitations for Lab Experiments

3-Hydroxy-4-(4-methylthiophenyl)benzoic acid, 95% has several advantages when used in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also a relatively stable compound, which makes it suitable for use in long-term experiments. Furthermore, it is soluble in organic solvents, which makes it easy to work with in the laboratory. The main limitation of 3-Hydroxy-4-(4-methylthiophenyl)benzoic acid, 95% is that it is insoluble in water, which makes it difficult to use in aqueous solutions.

Future Directions

The potential applications of 3-Hydroxy-4-(4-methylthiophenyl)benzoic acid, 95% are numerous and varied. Further research is needed to explore its potential as a catalyst in the synthesis of polymers and other organic compounds. In addition, research is needed to explore its potential as a starting material for the synthesis of various heterocyclic compounds. Furthermore, further research is needed to better understand its biochemical and physiological effects. Finally, research is needed to explore its potential as a therapeutic agent for various diseases and conditions.

Synthesis Methods

3-Hydroxy-4-(4-methylthiophenyl)benzoic acid, 95% can be synthesized from 4-methylthiophenol and benzoic acid by a two-step process. First, 4-methylthiophenol is reacted with benzoic acid in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, at a temperature of 110-120°C. The resulting product is 3-hydroxy-4-(4-methylthiophenyl)benzoic acid. The second step involves the purification of the crude product by recrystallization.

Scientific Research Applications

3-Hydroxy-4-(4-methylthiophenyl)benzoic acid, 95% has been extensively studied in the scientific community for its potential applications in various fields. It has been used as a reagent for the synthesis of various organic compounds, including drug molecules and polymers. It has also been used as a catalyst in the synthesis of polymers and as a starting material for the synthesis of various heterocyclic compounds. In addition, 3-Hydroxy-4-(4-methylthiophenyl)benzoic acid, 95% has been used as a reactant in the synthesis of dyes, pigments, and other organic compounds.

properties

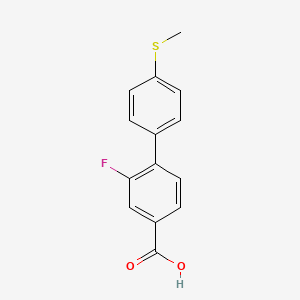

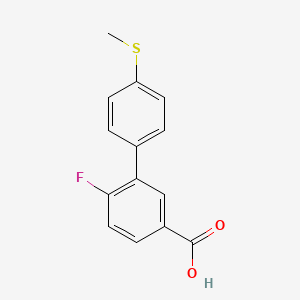

IUPAC Name |

3-hydroxy-4-(4-methylsulfanylphenyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3S/c1-18-11-5-2-9(3-6-11)12-7-4-10(14(16)17)8-13(12)15/h2-8,15H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFPYLCKTVZPQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.